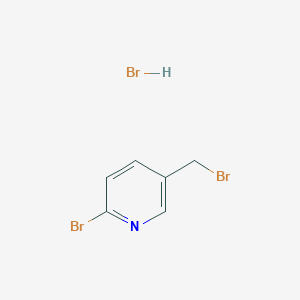
2-Bromo-5-(bromomethyl)pyridine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-(bromomethyl)pyridine hydrobromide is a pyridine derivative with the molecular formula C6H6Br2N·HBr. This compound is known for its utility in various chemical synthesis processes, particularly in the preparation of more complex organic molecules. It is often used as an intermediate in the synthesis of pharmaceuticals and other biologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(bromomethyl)pyridine hydrobromide typically involves the bromination of 2-methylpyridine. One common method includes the use of hydrobromic acid and bromine in the presence of a solvent like xylene. The reaction is carried out under reflux conditions with azeotropic removal of water .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions is common to optimize the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(bromomethyl)pyridine hydrobromide undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be involved in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, nucleophilic substitution with sodium azide would yield 2-azido-5-(bromomethyl)pyridine, while reaction with potassium cyanide would produce 2-cyano-5-(bromomethyl)pyridine.
Scientific Research Applications
2-Bromo-5-(bromomethyl)pyridine hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including heterocycles and natural product analogs.
Biology: The compound is used in the development of probes and ligands for biological studies, particularly in the investigation of enzyme mechanisms and receptor-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including antiviral and anticancer agents.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism by which 2-Bromo-5-(bromomethyl)pyridine hydrobromide exerts its effects is primarily through its reactivity as an electrophile. The bromine atoms in the molecule are highly reactive towards nucleophiles, allowing the compound to participate in a variety of substitution reactions. This reactivity is exploited in the synthesis of more complex molecules, where the compound acts as a key intermediate .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-methylpyridine: Similar in structure but lacks the bromomethyl group, making it less reactive in certain substitution reactions.
2,5-Dibromopyridine: Contains two bromine atoms on the pyridine ring but does not have the bromomethyl group, leading to different reactivity patterns.
2-Bromopyridine: A simpler compound with only one bromine atom, used in various cross-coupling reactions.
Uniqueness
2-Bromo-5-(bromomethyl)pyridine hydrobromide is unique due to the presence of both a bromine atom and a bromomethyl group on the pyridine ring. This dual functionality allows for greater versatility in chemical synthesis, enabling the formation of a wider range of products compared to its simpler analogs .
Properties
Molecular Formula |
C6H6Br3N |
|---|---|
Molecular Weight |
331.83 g/mol |
IUPAC Name |
2-bromo-5-(bromomethyl)pyridine;hydrobromide |
InChI |
InChI=1S/C6H5Br2N.BrH/c7-3-5-1-2-6(8)9-4-5;/h1-2,4H,3H2;1H |
InChI Key |
NLPKROFUXNVGMG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1CBr)Br.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















